molecular formula C22H17BrFN3O2S B2550338 2-{[2-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide CAS No. 901234-47-7

2-{[2-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide

Cat. No.: B2550338
CAS No.: 901234-47-7
M. Wt: 486.36
InChI Key: CEYCLOXBJQDJHW-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Efforts have been made to study the pharmacological activities of newly synthesized N - (4- (4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Several studies have focused on the synthesis of compounds with structures similar to the specified chemical, demonstrating significant antimicrobial activities. For instance, novel sulphonamide derivatives showed promising antimicrobial effects, with specific compounds exhibiting high activity against various strains (Fahim & Ismael, 2019). Another study synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, which displayed powerful cytotoxic results against breast cancer cells, showcasing the potential anticancer applications of these compounds (Abu-Melha, 2021).

Computational Studies and Chemical Reactivity

Computational calculations, such as DFT (Density Functional Theory), have been employed to understand the reactivity of similar compounds. For example, the antimicrobial activity and quantum calculations of novel sulphonamide derivatives were supported by computational studies, providing insights into their reactivity and potential efficacy as antimicrobial agents (Fahim & Ismael, 2019).

Anticancer Screening

The anticancer potential of imidazothiadiazole analogs was evaluated, with certain derivatives showing significant cytotoxicity against different cancer cell lines. This suggests that compounds with a similar structure may have applications in cancer treatment (Abu-Melha, 2021).

Chemical Properties and Synthesis Routes

Research into the synthesis and properties of related imidazole compounds has provided valuable information on their chemical characteristics and potential applications. Studies on 1-methyl-2-phenyl-5-(2-furyl)- and 1-methyl-2-phenyl-5-(2-thienyl)imidazoles offer insights into electrophilic substitution reactions and their potential for further chemical modifications (Vlasova et al., 2010).

Mechanism of Action

Molecular docking studies were carried out to study the binding mode of active compounds with receptor using Schrodinger v11.5 . The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity . Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

Future Directions

In terms of future directions, the development of new drugs that overcome antimicrobial resistance (AMR) problems is necessary . Heterocyclic compounds, like imidazole, give high chemotherapeutic values and act as a remedy for the development of novel drugs .

Properties

IUPAC Name

2-[[2-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrFN3O2S/c23-16-7-3-15(4-8-16)21-26-20(14-5-9-17(24)10-6-14)22(27-21)30-13-19(28)25-12-18-2-1-11-29-18/h1-11H,12-13H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYCLOXBJQDJHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=C(NC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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